molecular formula C12H12N4OS B6519882 4-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933239-40-8

4-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No. B6519882
CAS RN: 933239-40-8
M. Wt: 260.32 g/mol
InChI Key: ZYOFRQIBSRHIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3]thiadiazoles . These compounds have been evaluated for their inhibition activities against tumor cells and c-Met kinase in vitro .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves a series of steps. The compounds are fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The crystal structure was solved using direct methods by employing SHELXS-97 and the refinement against F2 was carried out using SHELXL-18 .


Molecular Structure Analysis

The molecular structure of these compounds is determined by X-ray diffraction crystallography . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied, which is crucial in drug design, discovery, and development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various methods including 1H NMR, 13C NMR, MS, and elemental analysis .

Scientific Research Applications

Structure-Activity Relationship (SAR)

Understanding how specific structural modifications impact biological activity is crucial. Researchers analyze SAR to optimize drug design and development.

In silico pharmacokinetic and molecular modeling studies complement experimental data, aiding rational drug design. Researchers continue to explore this scaffold’s potential for multifunctional disease treatment .

Mechanism of Action

Target of Action

The compound “4-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known to interact with a variety of enzymes and receptors, making them versatile in their biological activities . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

The mode of action of this compound is likely to be multifaceted due to its ability to interact with different target receptors . The hydrogen bond accepting and donating characteristics of this core structure allow it to make specific interactions with different target receptors . .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. Given the broad range of activities associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it is likely that multiple pathways could be affected . For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of the enzyme and alter the biochemical pathway in which the enzyme is involved .

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied in silico . These studies provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential as an enzyme inhibitor, it could lead to changes in cellular processes regulated by these enzymes . For instance, if it inhibits an enzyme involved in cell proliferation, it could potentially exhibit anticancer activity .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-8-2-4-9(5-3-8)10(17)13-11-14-15-12-16(11)6-7-18-12/h2-5H,6-7H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOFRQIBSRHIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.